molecular formula C8H5BrClFO2 B13717400 5'-Bromo-2'-fluoro-4'-hydroxyphenacyl chloride

5'-Bromo-2'-fluoro-4'-hydroxyphenacyl chloride

Cat. No.: B13717400
M. Wt: 267.48 g/mol
InChI Key: GSVGYGMEEXUMQL-UHFFFAOYSA-N
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Description

5’-Bromo-2’-fluoro-4’-hydroxyphenacyl chloride is a potent and versatile chemical compound with the molecular formula C8H5BrClFO2 and a molecular weight of 267.48 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-2’-fluoro-4’-hydroxyphenacyl chloride typically involves the reaction of 5-bromo-2-fluoro-4-hydroxybenzaldehyde with thionyl chloride (SOCl2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2). The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of 5’-Bromo-2’-fluoro-4’-hydroxyphenacyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-2’-fluoro-4’-hydroxyphenacyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium carbonate (K2CO3), and various amines.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenacyl derivatives.

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of corresponding alcohols or amines.

Scientific Research Applications

5’-Bromo-2’-fluoro-4’-hydroxyphenacyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5’-Bromo-2’-fluoro-4’-hydroxyphenacyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5’-Bromo-2’-fluoro-4’-hydroxyacetophenone: Similar structure but lacks the chloride group.

    5’-Bromo-2’-fluoro-4’-hydroxybenzaldehyde: Similar structure but lacks the phenacyl chloride moiety.

    5’-Bromo-2’-fluoro-4’-hydroxybenzoic acid: Similar structure but contains a carboxylic acid group instead of the phenacyl chloride.

Uniqueness

5’-Bromo-2’-fluoro-4’-hydroxyphenacyl chloride is unique due to the presence of both the bromo and fluoro substituents, as well as the phenacyl chloride moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C8H5BrClFO2

Molecular Weight

267.48 g/mol

IUPAC Name

1-(5-bromo-2-fluoro-4-hydroxyphenyl)-2-chloroethanone

InChI

InChI=1S/C8H5BrClFO2/c9-5-1-4(8(13)3-10)6(11)2-7(5)12/h1-2,12H,3H2

InChI Key

GSVGYGMEEXUMQL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)O)F)C(=O)CCl

Origin of Product

United States

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